D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

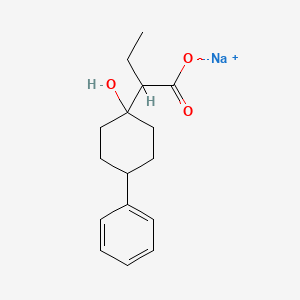

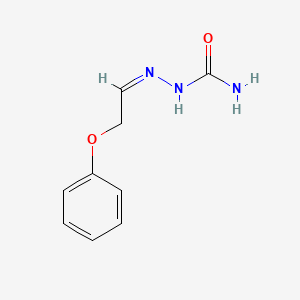

“D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt” is a compound with the molecular formula C18H39N2O9P . It is a member of the inositol phosphate (InsP) molecular family that play critical roles as small, soluble second messengers in the transmission of cellular signals .

Molecular Structure Analysis

The molecular structure of this compound includes two cyclohexylamine groups and a myo-inositol 4-phosphate group . The InChI code for this compound isInChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3-,4-,5+,6?/m..0/s1 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 458.5 g/mol . It has 9 hydrogen bond donors and 11 hydrogen bond acceptors . Its exact mass is 458.23931782 g/mol . The topological polar surface area is 220 Ų .Aplicaciones Científicas De Investigación

Role in Polycystic Ovary Syndrome (PCOS)

Research has shown that inositols, particularly myo-inositol and D-chiro-inositol, play a significant role in the management of PCOS. These compounds have been found to improve metabolic, hormonal, and reproductive aspects in women with PCOS. Myo-inositol, in particular, has been noted to enhance insulin sensitivity, thereby reducing hyperandrogenism and improving menstrual cycle regularity. Furthermore, inositols have been found to improve oocyte and embryo quality, suggesting their potential benefit in assisted reproductive technologies (ART) for women with PCOS (Gateva, Unfer, & Kamenov, 2018), (Merviel et al., 2021).

Impact on Insulin Resistance and Diabetes

Inositols have also been studied for their impact on insulin resistance and diabetes management. They have shown potential in improving insulin sensitivity and thereby aiding in the management of conditions associated with insulin resistance, such as type 2 diabetes mellitus. Additionally, inositol supplements have been linked to the regulation of glycemic and lipid profiles, indicating their utility in metabolic syndrome management (Omoruyi, Stennett, Foster, & Dilworth, 2020).

Therapeutic Applications Beyond Reproductive Health

Beyond reproductive health and metabolic syndrome, inositols have been explored for their potential in addressing other health concerns. For example, inositol supplements have been examined for their role in mental health, including the treatment of conditions like bipolar disorder. Magnetic resonance spectroscopy (MRS) studies have provided some evidence supporting the involvement of myo-inositol in the pathophysiology and treatment of bipolar disorder, though further research is needed to fully understand this relationship (Silverstone, McGrath, & Kim, 2005).

Mecanismo De Acción

Target of Action

The primary target of D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt is the inositol trisphosphate receptor located on the endoplasmic reticulum . This receptor plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

This compound interacts with its target by binding to the inositol trisphosphate receptor . This binding results in the opening of calcium channels, leading to an increase in intracellular calcium .

Biochemical Pathways

The compound affects the inositol phosphate pathway. It can be formed by the dephosphorylation of Ins (1,4)P2 by inositol polyphosphate 1-phosphatase or dephosphorylated to inositol by inositol monophosphatase . The increase in intracellular calcium triggered by the compound’s action can have various downstream effects, including the activation of various calcium-dependent signaling pathways .

Result of Action

The primary result of the action of this compound is an increase in intracellular calcium . This increase can lead to the activation of various cellular processes, including signal transduction pathways, that are dependent on calcium .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the presence of other molecules in the cellular environment can influence the compound’s action and efficacy. For example, the presence of other inositol phosphates could potentially compete with the compound for binding to the inositol trisphosphate receptor .

Análisis Bioquímico

Biochemical Properties

D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt interacts with various enzymes and proteins in biochemical reactions . It can be formed by dephosphorylation of Ins (1,4)P2 by inositol polyphosphate 1-phosphatase or dephosphorylated to inositol by inositol monophosphatase .

Cellular Effects

In cellular processes, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt involves the reaction of D-Myo-inositol with phosphoric acid and ammonium hydroxide followed by reaction with cyclohexylamine to form the desired salt.", "Starting Materials": ["D-Myo-inositol", "Phosphoric acid", "Ammonium hydroxide", "Cyclohexylamine"], "Reaction": [ "1. Dissolve D-Myo-inositol in water", "2. Add phosphoric acid to the solution and stir until fully dissolved", "3. Slowly add ammonium hydroxide to the solution while stirring continuously", "4. Continue stirring the solution for 30 minutes at room temperature", "5. Add cyclohexylamine to the solution and stir for an additional 30 minutes", "6. Filter the solution to remove any solids", "7. Concentrate the filtrate under reduced pressure", "8. Add a small amount of water to the residue and stir until fully dissolved", "9. Concentrate the solution again under reduced pressure to obtain the desired salt" ] } | |

Número CAS |

16006-20-5 |

Fórmula molecular |

C18H39N2O9P |

Peso molecular |

458.5 g/mol |

Nombre IUPAC |

cyclohexanamine;[(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3-,4-,5+,6?/m..1/s1 |

Clave InChI |

IMIHZMWNWGIJKQ-ZENXODIYSA-N |

SMILES isomérico |

C1CCC(CC1)N.C1CCC(CC1)N.[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |

SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |

SMILES canónico |

C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)

![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)

![6,10-Dioxaspiro[4.5]decane,7,8-dimethyl-,cis-(8CI)](/img/no-structure.png)

![(1S,9S,10S)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B579394.png)